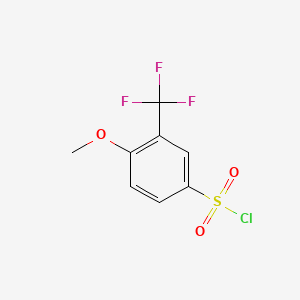

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride featuring a methoxy group at the para position and a trifluoromethyl group at the meta position on the aromatic ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of sulfonamide derivatives. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitutions, while the methoxy group contributes to solubility and steric modulation .

Propriétés

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-7-3-2-5(16(9,13)14)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNBCYIRTWOTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of Starting Material

- The initial step involves nitration of the substituted benzene ring (e.g., chlorobenzotrifluoride analogues).

- Nitrating agents: Mixed acid systems such as nitric acid and sulfuric acid, sometimes enhanced with cupric nitrate and anhydride.

- Reaction temperature: Controlled low temperature between 0 °C and 40 °C to ensure regioselectivity and avoid over-nitration.

- Outcome: Formation of nitro-substituted trifluoromethyl benzene derivatives.

Reduction of Nitro Group to Amine

- The nitro group is reduced to an amine, a key intermediate for diazotization.

- Reductive agents: Iron powder with ammonium chloride in aqueous ethanol or catalytic hydrogenation using nickel catalyst under hydrogen pressure.

- Reaction temperature: Typically 50 °C to 70 °C for iron reduction, or ~85 °C for catalytic hydrogenation.

- Result: Formation of 4-methoxy-3-(trifluoromethyl)aniline or analogous amine intermediate.

Diazotization

- The amine is converted into a diazonium salt via diazotization.

- Reagents: Sodium nitrite and concentrated hydrochloric acid.

- Solvent: Polar protic solvents such as water or aqueous acetic acid.

- Temperature: Maintained at low temperatures (-5 °C to 5 °C) to stabilize the diazonium intermediate.

- This intermediate is crucial for subsequent sulfonylation.

Sulfonylation to Sulfonyl Chloride

- The diazonium salt reacts with sulfur dioxide gas in the presence of cuprous chloride.

- Solvent system: Mixture of water and glacial acetic acid.

- Temperature: Mild conditions around 25 °C to 30 °C.

- This step introduces the sulfonyl chloride group onto the aromatic ring, yielding the crude 4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

Purification and Yield Optimization

- The crude sulfonyl chloride is purified by distillation followed by recrystallization.

- Recrystallization solvents: Ethyl acetate and normal hexane mixtures.

- Purity: Achieved product purity greater than 98%, with moisture content less than 0.1% suitable for pharmaceutical intermediates.

- Yield: The overall yield is improved by careful control of reaction conditions, especially temperature and reagent stoichiometry.

Summary Table of Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Solvent System | Yield & Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, Cupric nitrate/anhydride system | 0 °C – 40 °C | None specified (neat or mixed acids) | High regioselectivity, controlled nitration |

| Reduction | Fe powder/NH4Cl or Ni catalyst + H2 | 50 °C – 85 °C | Ethanol/water or methanol | ~54-55% yield, clean conversion |

| Diazotization | NaNO2 + HCl | -5 °C – 5 °C | Water/acetic acid | Sensitive intermediate, requires low temp |

| Sulfonylation | SO2 gas + CuCl | 25 °C – 30 °C | Water/acetic acid | Mild conditions, forms sulfonyl chloride |

| Purification | Distillation + recrystallization | Ambient to reflux | Ethyl acetate/hexane | >98% purity, low moisture |

Research Findings and Advantages

- This multi-step approach avoids the use of excessive chlorosulfonic acid, reducing environmental hazards and production risks.

- The use of diazotization-sulfonylation sequence allows for regioselective introduction of the sulfonyl chloride group.

- The method is adaptable to methoxy-substituted derivatives by starting from appropriate methoxy-trifluoromethyl benzene precursors.

- Purification via distillation and recrystallization ensures high purity suitable for pharmaceutical and agrochemical intermediates.

- The process shows improved yield and reduced environmental pollution compared to traditional sulfonyl chloride synthesis routes.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- Reagent in Sulfonamide Formation : 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in the preparation of sulfonamides, which are crucial intermediates in pharmaceuticals. The sulfonyl chloride moiety acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds.

- Functionalization of Aromatic Compounds : Its electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups into aromatic systems.

-

Medicinal Chemistry :

- Pharmaceutical Intermediates : This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives have shown potential as antibacterial agents, with some exhibiting minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against pathogens like E. coli .

- Anticancer Activity : Research indicates that derivatives of this compound may possess significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like Doxorubicin .

-

Material Science :

- Polymerization Initiators : The compound can be employed as an initiator in polymerization reactions, particularly in creating specialty polymers that require specific functional properties.

- Surface Modifications : Its reactive sulfonyl chloride group allows for surface modification of materials, enhancing properties such as adhesion and hydrophobicity.

Case Studies and Research Findings

-

Antibacterial Properties :

A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the methoxy position could enhance efficacy . -

Anticancer Studies :

In vitro studies revealed that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in human cancer cell lines. These findings suggest that the trifluoromethyl and sulfonyl groups play a crucial role in enhancing the anticancer properties of the compounds derived from this compound . -

Material Applications :

Research has shown that using this compound in the synthesis of specialty polymers can lead to materials with improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Key Observations:

- Electron-Withdrawing Groups (EWGs): The -CF₃ group (σₚ = 0.54) increases electrophilicity, accelerating reactions with amines or alcohols to form sulfonamides/sulfonate esters. For example, 4-(trifluoromethyl)benzene-1-sulfonyl chloride reacts efficiently under mild conditions (e.g., pyridine, room temperature) .

- Steric Effects: Bulky substituents like tert-butyl () reduce reactivity due to steric hindrance, whereas methoxy groups balance reactivity and solubility.

- Positional Isomerism: 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride () exhibits unique regioselectivity in electrophilic substitutions compared to its para-substituted analogs.

Industrial and Pharmaceutical Relevance

- Pharmaceuticals: Sulfonamides derived from 4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride are explored as enzyme inhibitors (e.g., ADAM-17 inhibitors in cancer therapy) .

- Agrochemicals: Analogues like 4-(trifluoromethyl)benzene-1-sulfonyl chloride are precursors to herbicides (e.g., triflusulfuron methyl) .

- Material Science: Fluorinated sulfonyl chlorides () are pivotal in synthesizing ionic liquids and advanced polymers due to their thermal stability and low volatility .

Commercial Availability

Major suppliers include Enamine Ltd, Kanto Reagents, and Hairui Chem, with prices ranging from ¥4,100–¥16,000 per gram depending on purity (e.g., 97% purity at ¥4,900/g for 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride) .

Activité Biologique

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H8ClF3O2S

- Molecular Weight : 290.68 g/mol

- Structure : The compound features a trifluoromethyl group and a methoxy group on a benzene ring, with a sulfonyl chloride functional group that enhances its reactivity.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. The presence of the trifluoromethyl group in this compound is believed to enhance its efficacy against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Research has shown that similar sulfonyl derivatives demonstrate MIC values ranging from 0.39 to 3.12 mg/L against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound could exhibit comparable activity.

Anticancer Activity

The anticancer potential of sulfonyl chlorides has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines.

- IC50 Values : In studies involving related compounds, IC50 values were reported to be as low as 22.4 μM against PACA2 pancreatic cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through caspase activation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their function.

- Receptor Interaction : Similar compounds have been shown to bind to various receptors involved in cell signaling pathways, affecting processes such as proliferation and apoptosis .

- Antimicrobial Mechanism : The trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis, leading to increased susceptibility of bacterial cells .

Study on Antibacterial Activity

A recent study evaluated the antibacterial properties of several benzenesulfonate derivatives, including those similar to this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values suggesting strong potential for clinical applications .

Study on Anticancer Effects

Another investigation assessed the cytotoxicity of novel sulfonamide derivatives against various cancer cell lines. The findings revealed that compounds with trifluoromethyl and sulfonyl groups exhibited enhanced anticancer properties compared to their non-substituted counterparts .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | MIC (mg/L) | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial, Anticancer |

| Benzenesulfonate derivative A | 0.39 | 44.4 | Antimicrobial |

| Benzene derivative B | 0.78 | 22.4 | Anticancer |

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of a pre-functionalized benzene derivative. For example, starting from 4-methoxy-3-(trifluoromethyl)acetophenone (or similar precursors), chlorosulfonic acid may be used to introduce the sulfonyl chloride group under controlled temperatures (0–5°C). The reaction requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Purification often involves recrystallization from non-polar solvents or column chromatography to isolate the product in high purity .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, the methoxy group ( ppm) and trifluoromethyl group ( ppm in F NMR) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHClFOS is 292.97) .

- HPLC : Assesses purity (>95% by ELSD or UV detection) and detects side products like hydrolyzed sulfonic acids .

Q. What safety protocols are essential when handling this compound?

The sulfonyl chloride is moisture-sensitive and corrosive. Use inert atmospheres (N/Ar), dry solvents (e.g., DCM, THF), and personal protective equipment (gloves, goggles). Hydrolysis generates HCl, necessitating proper ventilation. Storage at –20°C in sealed, desiccated containers is recommended .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of the sulfonyl chloride moiety?

The trifluoromethyl group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution (e.g., with amines or alcohols). However, steric hindrance from the 3-position substituent may reduce reactivity compared to less bulky analogs. Comparative studies with 4-methyl or 4-nitro derivatives show slower reaction kinetics for the trifluoromethyl analog in sulfonamide formation .

Q. What strategies mitigate competing side reactions during sulfonamide synthesis?

- Temperature Control : Lower temperatures (0–5°C) minimize sulfonic acid formation via hydrolysis.

- Catalysts : DMAP (4-dimethylaminopyridine) enhances nucleophilicity of amines, improving yields in pyridine-mediated reactions (e.g., 51% yield achieved vs. 37% without DMAP) .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic amines, reducing side products .

Q. How can NMR spectral overlaps caused by substituent effects be resolved?

For complex splitting patterns (e.g., coupling between CF and adjacent protons), 2D NMR techniques (COSY, HSQC) or F-H heteronuclear correlation experiments clarify assignments. Deuterated DMSO or CDCl solvents are preferred for resolving aromatic proton signals .

Q. What are the challenges in scaling up purification, and how can they be addressed?

Recrystallization may fail due to oiling-out; instead, reverse-phase chromatography (C18 columns, HO/MeCN gradients) effectively separates the product from sulfonic acid by-products. Automated HPLC systems enable high-throughput purification for library synthesis .

Q. How does this compound compare to other sulfonyl chlorides in proteomics applications?

The methoxy group improves solubility in aqueous-organic mixtures, making it suitable for modifying proteins under mild conditions. In contrast, hydrophobic analogs (e.g., 4-methyl derivatives) may precipitate biomolecules. Its reactivity with cysteine residues is comparable to 4-nitrobenzenesulfonyl chloride but with reduced toxicity .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields: How to troubleshoot?

Variations in yields (e.g., 37% vs. 51% in sulfonamide synthesis) often stem from:

- Amine Basicity : Weakly basic amines (e.g., anilines) require longer reaction times or elevated temperatures.

- Moisture Contamination : Hydrolysis reduces effective sulfonyl chloride concentration.

- Purification Losses : Hydrophobic by-products may co-elute during chromatography. Validate yields via quantitative H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. Conflicting spectral data for the same compound: How to validate?

Cross-reference with high-resolution databases (e.g., NIST Chemistry WebBook) and replicate analyses using alternative techniques. For example, discrepancies in F NMR shifts may arise from solvent effects; re-measure in a standardized solvent (e.g., CDCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.